![molecular formula C10H12N2O2 B14366746 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one CAS No. 90238-01-0](/img/structure/B14366746.png)
1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the oxazole family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with altered functional groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor and its role in modulating cellular signaling pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one stands out due to its unique structure and biological activities. Similar compounds include:
Oxazoles: Known for their antimicrobial and anticancer properties.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Imidazoles: Widely studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications.
Properties
CAS No. |
90238-01-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2-methyl-5,6-dihydro-[1,3]oxazolo[5,4-b]azepin-4-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-7-11-9-5-3-4-6-12(8(2)13)10(9)14-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
JKSSMLCNXRLJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)N(CCC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


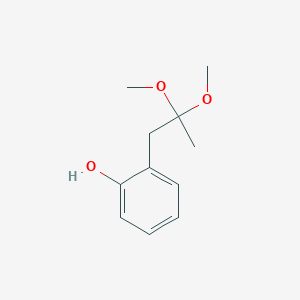
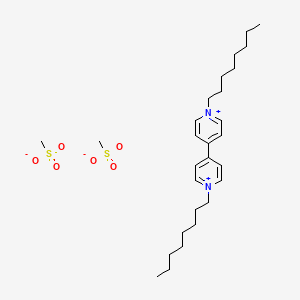
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
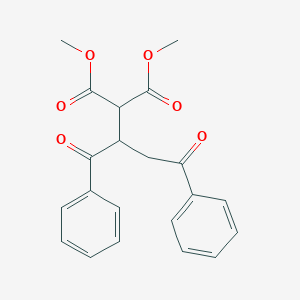
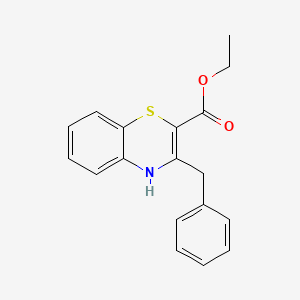

![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
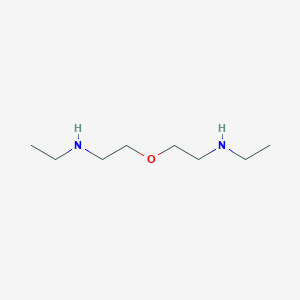

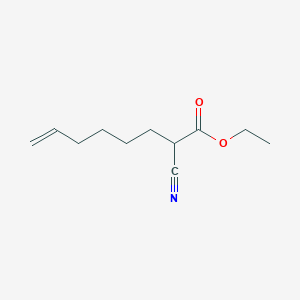
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
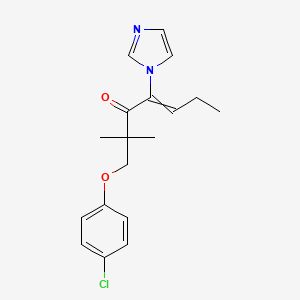
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
